Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a dimethylamino phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Scientific Research Applications
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethylamino Phenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with dimethylamine, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, facilitated by reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but contains a boronate ester instead of a pyrrolidinone ring.
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Contains a pyrazolinone ring and an amino group, differing in the core structure and functional groups.
Uniqueness
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(2)15-10-6-14(7-11-15)21-17-12-18(24)23(19(17)25)16-8-4-13(5-9-16)20(26)27-3/h4-11,17,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQAZLYYUKBKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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